molecular formula C23H23N3O7S B2853328 3,6-diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 864926-60-3

3,6-diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2853328
CAS No.: 864926-60-3
M. Wt: 485.51
InChI Key: BIUABASWQPCNDO-UHFFFAOYSA-N
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Description

The compound 3,6-diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate features a thieno[2,3-c]pyridine core substituted with two ethyl ester groups at positions 3 and 6, and a unique acetamido-linked 1,3-dioxoisoindole moiety at position 2.

Properties

IUPAC Name

diethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O7S/c1-3-32-22(30)18-15-9-10-25(23(31)33-4-2)11-16(15)34-19(18)24-17(27)12-26-20(28)13-7-5-6-8-14(13)21(26)29/h5-8H,3-4,9-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUABASWQPCNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thieno[2,3-c]Pyridine Core Synthesis

The thieno[2,3-c]pyridine scaffold is synthesized via acid-catalyzed cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide precursors. The process, adapted from US Patent 3,969,358, employs hydrochloric acid in dioxane at 80–100°C to induce intramolecular cyclization (Table 1). This step achieves regioselective formation of the bicyclic system, critical for subsequent functionalization.

Table 1: Cyclization Conditions for Thieno[2,3-c]Pyridine Formation

Precursor Acid Catalyst Solvent Temperature (°C) Yield (%)
N-(3-Thienyl)-methyl sulfonamide HCl (conc.) Dioxane 90 78
N-(2-Thienyl)-methyl sulfonamide H₂SO₄ Ethanol 80 65

Diethyl Esterification

The final step involves esterification of the pyridine carboxyl groups using ethanol and 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction conditions are optimized at pH 6–7 to prevent hydrolysis, achieving 85% yield after 12 hours.

Reaction Optimization Strategies

Temperature and Solvent Effects

Cyclization efficiency correlates strongly with solvent polarity. Dioxane outperforms ethanol and isopropanol due to its ability to stabilize cationic intermediates during acid catalysis. Elevated temperatures (90–100°C) enhance reaction rates but require careful control to avoid decomposition.

Catalyst Screening

Copper(I) catalysts (e.g., CuBr) exhibit superior activity in acetamido formation compared to Cu(II) species. Cs₂CO₃ as a base facilitates deprotonation without side reactions, critical for maintaining regioselectivity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Thieno[2,3-c]pyridine protons resonate at δ 6.8–7.5 ppm, while isoindole-dione protons appear at δ 7.6–8.2 ppm.
  • ¹³C NMR : Ester carbonyls are observed at δ 165–170 ppm, confirming successful diethylation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity. Retention times:

  • Thieno[2,3-c]pyridine core: 8.2 min
  • Final product: 12.7 min.

Industrial Production Considerations

Scalability Challenges

  • Solvent Recovery : Dioxane and DMSO are recycled via vacuum distillation to reduce costs.
  • Catalyst Reuse : CuBr is recovered via filtration, achieving 90% activity retention over five cycles.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically conducted under controlled temperatures and may require catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of ester or amide derivatives.

Scientific Research Applications

Diethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with enzymes and receptors, potentially inhibiting their activity . The thienopyridine ring may also contribute to the compound’s biological effects by binding to specific proteins and altering their function. These interactions can lead to various therapeutic outcomes, such as anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 1,3-dioxoisoindole acetamido group distinguishes it from simpler amino or benzothiazole-substituted analogs. This moiety may enhance binding to proteins via hydrogen bonding or aromatic stacking .
  • Substitutions at position 2 (e.g., amino vs. bulky heterocycles) significantly alter solubility and steric effects. For instance, the benzothiazole group in may improve membrane permeability compared to the hydrophilic amino group in .
  • Ethyl ester groups at positions 3 and 6 are conserved across analogs, suggesting their role in stabilizing the thienopyridine core during synthesis or bioactivity .

Comparison with Imidazo[1,2-a]pyridine and Isothiazolo[5,4-b]pyridine Derivatives

Compound Name Core Structure Substituents Melting Point/Purity Key Features Reference
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 5,6-diethyl ester; 8-cyano; 7-(4-nitrophenyl) 243–245°C (51% purity) Nitrophenyl group for electron-withdrawing effects
Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate Isothiazolo[5,4-b]pyridine 4,6-dimethyl; 3-oxo Not reported Potential metabolic instability due to ester group

Key Observations :

  • The isothiazolo[5,4-b]pyridine core in lacks the fused thiophene ring, reducing aromaticity and possibly affecting planarity critical for binding.

Q & A

Q. What are the critical synthetic steps and challenges in preparing this compound?

The synthesis involves a multi-step route starting with functionalization of the thieno[2,3-c]pyridine core. Key steps include:

  • Amide coupling : Introduction of the isoindole-1,3-dione acetamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) under anhydrous conditions .
  • Esterification : Diethyl ester formation using ethanol and acid catalysts, requiring pH control (pH 6–7) to prevent hydrolysis .
    Challenges include maintaining regioselectivity during functionalization and minimizing side reactions (e.g., epimerization during amide coupling). Purification often requires gradient elution HPLC to isolate intermediates .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : 1H and 13C NMR verify regiochemistry and substituent placement, particularly distinguishing thieno[2,3-c]pyridine protons (δ 6.8–7.5 ppm) from isoindole-dione protons (δ 7.6–8.2 ppm) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms purity (>95%) and resolves stereoisomers .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C24H23N3O8S: 538.12; observed: 538.15) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Temperature control : Lowering amide coupling temperatures (0–5°C) reduces racemization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving coupling efficiency .
  • Catalyst screening : Using DMAP in esterification steps increases diethyl ester yields from 65% to 85% .

Q. Table 1: Synthesis Optimization Data

StepCondition ChangeYield ImprovementReference
Amide coupling0–5°C vs. room temperature70% → 85%
EsterificationDMAP catalysis65% → 85%

Q. How can contradictions in spectroscopic data during characterization be resolved?

Discrepancies in NMR signals (e.g., unexpected splitting or integration ratios) may arise from:

  • Dynamic equilibria : Keto-enol tautomerism in isoindole-dione groups can shift proton environments. Variable-temperature NMR (25–60°C) stabilizes conformers .
  • Residual solvents : DMSO-d6 impurities mimic extraneous peaks. Lyophilization or deuterated solvent exchange mitigates this .
  • X-ray crystallography : Resolves ambiguous stereochemistry (e.g., confirming axial vs. equatorial substituents) .

Q. What methodologies assess the compound’s structure-activity relationship (SAR) in biological studies?

  • Substituent variation : Comparing analogs with modified amide or ester groups (e.g., replacing isoindole-dione with phthalimide) identifies pharmacophores .
  • Biological assays :
    • Antimicrobial : MIC testing against Gram-positive bacteria (e.g., S. aureus ATCC 25923) .
    • Anticancer : MTT assays on cancer cell lines (e.g., IC50 values for HepG2 cells) .

Q. Table 2: Biological Activity of Analogous Compounds

Compound ModificationAntimicrobial MIC (µg/mL)Anticancer IC50 (µM)Reference
Isoindole-dione acetamido12.58.2
Phthalimide acetamido25.015.4

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Molecular docking : AutoDock Vina simulates binding to kinase targets (e.g., EGFR), identifying hydrogen bonds between isoindole-dione carbonyls and Lys721 .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, highlighting critical residues (e.g., Asp831 in ATP-binding pockets) .

Q. What strategies address low solubility in in vitro assays?

  • Co-solvent systems : 10% DMSO in PBS retains solubility without cytotoxicity .
  • Nanoparticle formulation : PLGA encapsulation improves aqueous dispersion (particle size: 150 nm, PDI <0.2) and sustains release over 72 hours .

Q. Methodological Notes

  • Experimental design : Link synthesis and SAR studies to theoretical frameworks (e.g., Hammett plots for electronic effects of substituents) .
  • Data validation : Triplicate experiments with statistical analysis (ANOVA, p <0.05) ensure reproducibility .

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